4,5-Dimethylocta-2,4,6-triene
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Overview
Description
4,5-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16. It is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. This compound is characterized by its three conjugated double bonds and two methyl groups attached to the octatriene chain. It is known for its pleasant floral and sweet aroma, making it a valuable component in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylocta-2,4,6-triene can be synthesized through various methods. One common approach involves the catalytic hydrogenation of myrcene, a naturally occurring terpene. The reaction typically requires a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the isomerization of alloocimene using acid catalysts, which rearranges the double bonds to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of essential oils containing ocimene isomers. The process includes the purification of the compound through distillation under reduced pressure to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,5-Dimethylocta-2,4,6-triene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethylocta-2,4,6-triene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
4,5-Dimethylocta-2,4,6-triene can be compared with other similar compounds, such as:
2,6-Dimethyl-2,4,6-octatriene: Another ocimene isomer with similar chemical properties but different double bond positions.
Alloocimene: A structural isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and the presence of methyl groups, which contribute to its distinct chemical reactivity and applications.
Properties
CAS No. |
125250-51-3 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4,5-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-7-9(3)10(4)8-6-2/h5-8H,1-4H3 |
InChI Key |
IHGNPUMAGSNQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C(C)C=CC)C |
Origin of Product |
United States |
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